molecular formula C9H11NO4S B1311432 2-Benzenesulfonamidopropanoic acid CAS No. 42908-31-6

2-Benzenesulfonamidopropanoic acid

Cat. No.: B1311432
CAS No.: 42908-31-6
M. Wt: 229.26 g/mol
InChI Key: KHLXTMZRKBVYST-ZETCQYMHSA-N
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Description

2-Benzenesulfonamidopropanoic acid is a compound with the molecular formula C9H11NO4S and a molecular weight of 229.25 g/mol. It is a derivative of sulfonamide, a class of compounds known for their antibacterial and antifungal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Benzenesulfonamidopropanoic acid typically involves the reaction of D-alanine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

2-Benzenesulfonamidopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

2-Benzenesulfonamidopropanoic acid has several applications in scientific research:

    Chemistry: It is used in the synthesis of D-alanine-derived peptidomimetics and dithiazolylamide derivatives, which are potential microsomal aminopeptidase inhibitors.

    Biology: The compound is studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used as an intermediate in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Benzenesulfonamidopropanoic acid involves its interaction with specific molecular targets. The sulfonamide group inhibits the activity of enzymes involved in folate metabolism, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication . The compound’s antibacterial activity is primarily due to this mechanism .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler sulfonamide with similar antibacterial properties.

    N-Phenylsulfonylglycine: Another sulfonamide derivative with comparable chemical properties.

    Sulfanilamide: A well-known sulfonamide used in various antibacterial formulations.

Uniqueness

2-Benzenesulfonamidopropanoic acid is unique due to its specific structure, which allows it to be used in the synthesis of peptidomimetics and other derivatives. Its ability to inhibit microsomal aminopeptidase makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-(benzenesulfonamido)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-7(9(11)12)10-15(13,14)8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLXTMZRKBVYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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